
3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol: is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzyl alcohol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzyl alcohol backbone. One common method is the nucleophilic substitution reaction where a suitable benzyl alcohol derivative is reacted with difluoromethoxy and trifluoromethyl reagents under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in 3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The difluoromethoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Catalysts like palladium or copper, along with appropriate ligands, are employed to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: New compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is used as a building block in organic synthesis, enabling the creation of complex molecules with specific properties.
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to increased binding affinity and specificity. The difluoromethoxy and trifluoromethyl
Eigenschaften
Molekularformel |
C9H7F5O2 |
|---|---|
Molekulargewicht |
242.14 g/mol |
IUPAC-Name |
1-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F5O2/c10-8(11)16-6-3-1-2-5(4-6)7(15)9(12,13)14/h1-4,7-8,15H |
InChI-Schlüssel |
GVGZSAZULCWTII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)F)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
![{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)
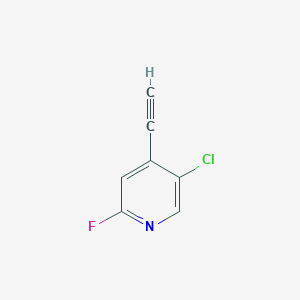
![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)
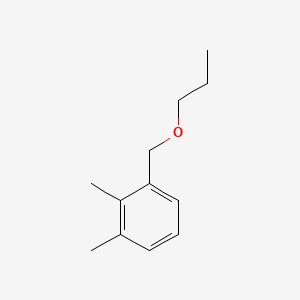
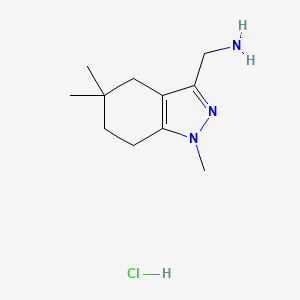
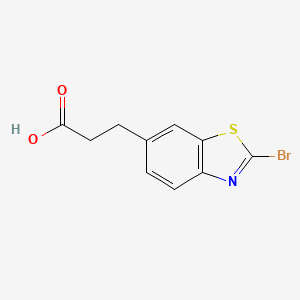
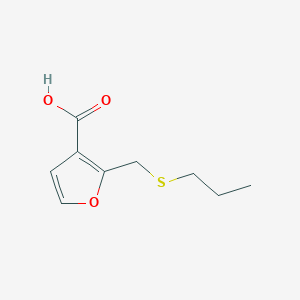
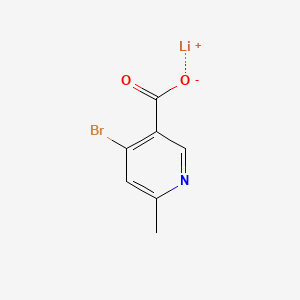
![6-Azaspiro[2.5]octane-1-carbohydrazide](/img/structure/B13479876.png)

